![molecular formula C14H15N3O2 B2382940 2-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one CAS No. 1706443-54-0](/img/structure/B2382940.png)
2-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one” is a heteroaromatic system that has been studied for its potential bioactivity . It has been envisioned as a potent bioisosteric analogue of MPC-6827, an anticancer agent .
Synthesis Analysis
The synthesis of this compound involves efficient microwave-assisted chemical processes . A suspension of N-(4-methoxyphenyl)-2-methylthieno[3,2-d]pyrimidin-4-amine in DMF was cooled to 0 °C. Then, NaH and methyl iodide were added. The reaction mixture was stirred at 0 °C for 1 h and warmed to room temperature .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolo[2,3-d]pyrimidine scaffold . It is a 4-methoxyphenylpyrrolo[2,3-d]pyrimidin-4-amine .Chemical Reactions Analysis
The compound demonstrates single-digit micromolar inhibition of both AURKA and EGFR, providing evidence of a single molecule with dual activity against EGFR and AURKA .Aplicaciones Científicas De Investigación
Synthesis and Derivative Development
Researchers have developed various derivatives of pyrimidine compounds, demonstrating diverse pharmacological and biological activities. For instance, the synthesis of novel oxo pyrimido pyrimidine derivatives has been explored, showcasing the versatility of these compounds in creating substances with potential biological activities (Jadhav et al., 2022). This research highlights the foundational chemical reactions and methodologies employed in generating these derivatives, underscoring their importance in the development of compounds with varied biological functions.
Antimicrobial Applications
The antimicrobial efficacy of pyrimidine derivatives has been a significant area of study. Research into dihydropyrimidinone and dihydropyrimidine derivatives has revealed their broad biological activities, including antibacterial, antiviral, and anticancer properties (Al-Juboori, 2020). Such studies are crucial in the ongoing search for new antimicrobial agents, especially in the face of increasing antibiotic resistance.
Corrosion Inhibition
Pyrimidine derivatives have also been investigated for their potential as corrosion inhibitors, an application of interest in materials science and engineering. For example, novel pyridopyrimidinone derivatives have been synthesized and evaluated for their effectiveness in inhibiting corrosion of carbon steel in acidic media, displaying promising results (Abdallah et al., 2018). This research points to the potential of these compounds in developing more efficient and environmentally friendly corrosion inhibitors.
Organic Synthesis Intermediates
The compound's utility extends to serving as intermediates in the synthesis of more complex organic molecules. For instance, cellulose sulfuric acid has catalyzed the efficient synthesis of 3,4-dihydropyrimidin-2(1H)-ones/-thiones, demonstrating the compound's role in facilitating organic reactions (Rajack et al., 2013). Such applications underscore the importance of these compounds in organic chemistry, providing valuable tools for synthesizing a wide range of chemical entities.
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-19-10-4-2-9(3-5-10)13-16-12-8-15-7-6-11(12)14(18)17-13/h2-5,15H,6-8H2,1H3,(H,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWWLNQWKPPZIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(CCNC3)C(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

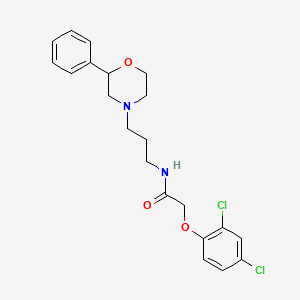
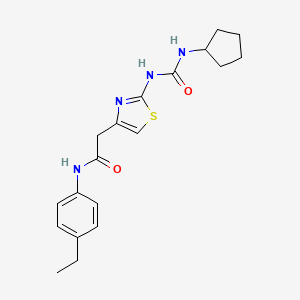
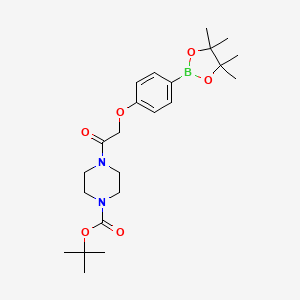
![N-(2-((3-methylpiperidin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2382863.png)
![(2Z)-2-[(3-acetylphenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide](/img/structure/B2382864.png)
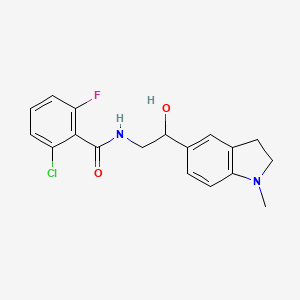
![(5Z)-3-(2-hydroxyphenyl)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2382868.png)
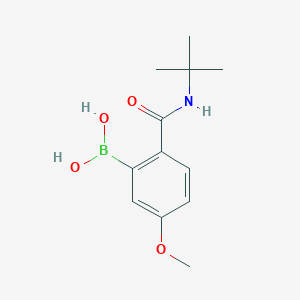
![3-(1,3-Benzothiazol-2-yl)-7-[(2-fluorophenyl)methoxy]chromen-2-one](/img/structure/B2382872.png)
![4-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2382873.png)
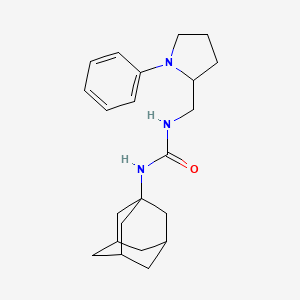
![2-[[2-(2-ethoxy-4-formylphenoxy)acetyl]-methylamino]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2382875.png)
![6-fluoro-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2382879.png)
![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B2382880.png)